11-Oxohaemanthamine
Description
11-Oxohaemanthamine is a haemanthamine-type alkaloid belonging to the 5,10b-ethanophenanthridine skeleton class, primarily isolated from plants of the genus Hippeastrum (Amaryllidaceae). Its molecular formula is C₁₇H₁₈NO₄, distinguished by a ketone carbonyl group at position C11, a unique feature among haemanthamine-type alkaloids, which typically bear a hydroxyl group at this position .
Properties
CAS No. |
1472-75-9 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.326 |
InChI |
InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15+,17+/m1/s1 |
InChI Key |
UQKMNPMXAVRLTD-PJQXDXOGSA-N |
SMILES |
COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxohaemanthamine involves several steps, starting from the precursor norbelladine. The key steps include methylation to form 4’-O-methylnorbelladine, followed by phenolic oxidative coupling to form the core structure .
Industrial Production Methods: advancements in synthetic biology and biotechnological approaches may offer potential methods for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: 11-Oxohaemanthamine undergoes various chemical reactions, including:
Oxidation: Introduction of the ketone carbonyl group at C11.
Reduction: Potential reduction of the ketone group to a hydroxyl group.
Substitution: Possible substitution reactions at other positions on the phenanthridine skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or substituted phenanthridine derivatives .
Scientific Research Applications
11-Oxohaemanthamine has garnered interest for its diverse biological activities. Some of its notable applications include:
Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Properties: Shows potential as an antimicrobial agent against certain bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor of acetylcholinesterase, making it a candidate for Alzheimer’s disease research.
Mechanism of Action
The mechanism of action of 11-Oxohaemanthamine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to bind to the ribosomal A-site cleft, inhibiting protein synthesis . Additionally, its acetylcholinesterase inhibitory activity is linked to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Key Structural and Spectroscopic Features:
- Substituents : A methoxy group at C3 and a ketone at C11, confirmed via NMR, CD, and HRESIMS .
- Stereochemistry: CD data align with α-series crinane-type alkaloids, and NOESY correlations confirm β-orientation of substituents .
- Physical Properties :
Comparison with Similar Haemanthamine-Type Alkaloids
Haemanthamine-type alkaloids share a 5,10b-ethanophenanthridine skeleton but differ in substituents at C3 and C11. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 11-Oxohaemanthamine with Analogues
Key Differences and Implications:
C11 Functionalization :
- This compound is the only haemanthamine-type alkaloid with a ketone at C11, whereas others feature a hydroxyl group . This ketone may alter reactivity, solubility, and biological interactions compared to hydroxyl-bearing analogues.
C3 Substituent Diversity: Most haemanthamine-type alkaloids have a methoxy group at C3.
Stereochemical Variations :
- Substituent orientation (e.g., β-orientation of H-6 in this compound) is critical for interactions with biological targets, as seen in homolycorine-type alkaloids .
Research Findings and Gaps
- Structural Confirmation : Advanced techniques like NMR, CD, and HRESIMS are essential for distinguishing isomers (e.g., 6α- vs. 6β-hydroxymaritidine) and confirming ketone vs. hydroxyl groups .
- Biological Potential: Haemanthamine-type alkaloids are studied for anticancer and acetylcholinesterase inhibitory activities, but this compound’s specific bioactivity remains undercharacterized .
- Taxonomic Distribution: this compound is absent in H. breviflorum, H. elegans, and H. puniceum, suggesting species-specific biosynthesis .
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